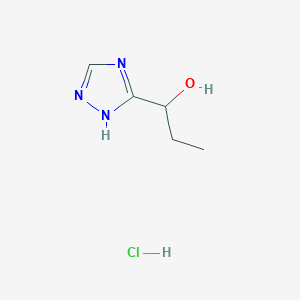

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride

描述

属性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-2-4(9)5-6-3-7-8-5;/h3-4,9H,2H2,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWPBDKIPKJBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method includes the use of 1,2,4-triazole and 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4), and various alkylating agents for substitution reactions .

科学研究应用

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride involves its interaction with various molecular targets. The triazole ring is known to form hydrogen bonds with different biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors, leading to the desired pharmacological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride (CAS 1909326-22-2)

- Structure : Contains a methyl-substituted triazole ring and a propylamine chain.

- Applications : Used in pharmaceuticals (e.g., enzyme inhibition) and agrochemicals due to its stability and reactivity. Purity ≥95% ensures reliability in research .

- Key Differences : The amine group (-NH₂) replaces the hydroxyl (-OH) group in the target compound, altering solubility and biological interactions. The methyl group on the triazole may enhance metabolic stability compared to the unsubstituted triazole in the target compound.

1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride (CAS 1797202-40-4)

- Structure : Features a cyclobutane ring fused to the triazole, with an amine substituent.

- Applications : Likely explored for conformational rigidity in drug design. Molecular weight: 174.63 g/mol .

Imidazolylindol-propanol (MIC 0.001 μg/mL on Candida albicans)

- Structure: Combines imidazole, indole, and propanol groups.

- Applications : Demonstrated potent antifungal activity via fluorometric screening (Alamar Blue assay) .

- Key Differences: The indole and imidazole moieties diverge from the triazole core of the target compound, suggesting distinct mechanisms of action. However, the shared propanol group highlights the importance of hydroxyl functionality in antifungal efficacy.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antifungal Potential: The propanol group in imidazolylindol-propanol correlates with exceptional antifungal activity, suggesting that 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol HCl could similarly target fungal enzymes or membranes .

- Structural Flexibility vs. Rigidity : The cyclobutane analog’s rigidity contrasts with the target compound’s flexibility, underscoring the trade-off between binding specificity and metabolic stability in drug design .

- Hydrochloride Salt Benefits : The HCl counterion in all compounds enhances aqueous solubility, critical for bioavailability in pharmaceutical formulations .

生物活性

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 149.58 g/mol

- CAS Number : 2031260-40-7

This compound functions primarily through its interaction with biological targets that are critical in various cellular processes. The triazole ring is known for its ability to coordinate with metal ions and interact with enzymes, which can lead to inhibition or activation of specific pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study involving various 1,2,4-triazole derivatives, it was found that certain compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in vitro using peripheral blood mononuclear cells (PBMC). The compound exhibited a notable reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, compounds derived from this structure were shown to decrease TNF-α production by approximately 44–60% at higher concentrations .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent studies. For instance, specific derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the triazole moiety is believed to enhance the interaction with DNA or inhibit critical enzymes involved in cancer cell metabolism .

Case Studies

- Study on Cytokine Release : In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), it was observed that treatment with this compound led to significant reductions in TNF-α levels compared to controls. This suggests a potential application in conditions characterized by excessive inflammation .

- Antimicrobial Testing : A series of experiments tested the effectiveness of this compound against various bacterial strains. Results indicated a broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels significantly in PBMC cultures |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines |

常见问题

Q. What is the standard synthetic protocol for preparing 1-(4H-1,2,4-triazol-3-yl)propan-1-ol hydrochloride?

The synthesis typically involves refluxing intermediates with halogenated reagents (e.g., chloroacetyl chloride) in the presence of a base like triethylamine. For example, analogous procedures for triazole derivatives involve refluxing propargyl alcohols with chloroacetyl chloride (1.2 equiv.) in xylene for extended periods (25–30 hours), followed by NaOH treatment, organic layer separation, and purification via recrystallization (methanol or ethanol) . Solubility of the hydrochloride form is enhanced in polar solvents, which aids in purification .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.

- Storage: Store in sealed containers at 2–8°C, away from oxidizers and moisture .

- Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via thin-layer chromatography (TLC) using solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) with iodine vapor visualization . Advanced techniques include NMR (1H/13C) for structural confirmation and HPLC for quantitative analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-functionalized alcohol synthesis?

Key variables include:

- Catalyst Selection: Use of chloranil (1.4 equiv.) in xylene enhances cyclization efficiency for triazole derivatives .

- Temperature Control: Prolonged reflux (≥25 hours) ensures complete conversion but requires monitoring for decomposition.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while methanol/water mixtures aid recrystallization .

- pH Adjustment: Post-reaction NaOH washes remove acidic byproducts, improving yield .

Q. How do structural modifications (e.g., triazole substitution) impact biological activity?

The 1,2,4-triazole ring enhances hydrogen-bonding capacity, influencing receptor binding. For example, analogous compounds with naphthalene or pyrazole moieties show activity in cardiovascular studies due to improved solubility and steric interactions . Computational modeling (e.g., LogP/pKa analysis) can predict bioavailability and guide derivatization .

Q. What analytical methods resolve contradictions in spectroscopic data for triazole derivatives?

- IR Spectroscopy: Confirm functional groups (e.g., -OH at ~3200 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .

- NMR: Discrepancies in proton splitting (e.g., propanol chain vs. triazole protons) require 2D techniques (COSY, HSQC) for assignment .

- Mass Spectrometry: High-resolution MS distinguishes isobaric impurities (e.g., chloride adducts vs. sodium clusters) .

Q. How does the hydrochloride salt form influence stability in aqueous solutions?

The hydrochloride form increases water solubility but may hydrolyze under alkaline conditions. Stability studies (pH 3–7, 25°C) show optimal integrity for 48 hours, with degradation products (e.g., free triazole) identified via LC-MS . Buffered solutions (pH 5–6) are recommended for long-term storage .

Methodological Challenges

Q. What strategies mitigate byproduct formation during triazole cyclization?

Q. How can coordination chemistry applications be explored for this compound?

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Titration experiments with metal salts in ethanol/water (1:1) monitored via UV-Vis spectroscopy (200–400 nm) reveal ligand-to-metal charge transfer bands, suggesting potential catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。